molecular formula C7H14N2O B1623906 3-(Methylamino)azepan-2-one CAS No. 65796-91-0

3-(Methylamino)azepan-2-one

Cat. No.: B1623906
CAS No.: 65796-91-0
M. Wt: 142.2 g/mol
InChI Key: DWDJOZZRBORZQE-UHFFFAOYSA-N
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Description

3-(Methylamino)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C7H14N2O. It is a derivative of azepane, featuring a methylamino group at the third position and a carbonyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopropylamine with methyl isocyanate under controlled conditions to form the desired azepanone ring. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel. This method enhances efficiency and reduces production costs. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and specific solvents .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Methylamino)azepan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Methylamino)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 3-(Methylamino)azepan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its seven-membered ring structure provides a balance between stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(methylamino)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-6-4-2-3-5-9-7(6)10/h6,8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDJOZZRBORZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984299
Record name 6-(Methylamino)-3,4,5,6-tetrahydro-2H-azepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65796-91-0
Record name Hexahydro-3-(methylamino)-2H-azepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65796-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-3-(methylamino)-2H-azepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065796910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Methylamino)-3,4,5,6-tetrahydro-2H-azepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-3-(methylamino)-2H-azepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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